molecular formula C11H11NO2 B14639844 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- CAS No. 54026-27-6

2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-

Cat. No.: B14639844
CAS No.: 54026-27-6
M. Wt: 189.21 g/mol
InChI Key: ORJYQENMECHTPQ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-phenyl-2(3H)-oxazolone is a five-membered heterocyclic compound containing oxygen and nitrogen atoms. Its structure features a phenyl group at position 5 and methyl substituents at positions 3 and 2. Oxazolones are widely recognized for their versatility in organic synthesis, serving as intermediates in peptide coupling, asymmetric catalysis, and the preparation of bioactive molecules .

Properties

CAS No.

54026-27-6

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3,4-dimethyl-5-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C11H11NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

ORJYQENMECHTPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Substituted α-Amino Acids with Aldehydes

The Erlenmeyer synthesis is a classical method for oxazolone preparation. For 3,4-dimethyl-5-phenyl oxazolone, N,N-dimethylglycine serves as the amino acid precursor. Condensation with benzaldehyde derivatives in acetic anhydride and sodium acetate yields the target compound.

  • Procedure :
    • N,N-Dimethylglycine (5 mmol) and benzaldehyde (5 mmol) are refluxed in acetic anhydride (10 mL) with ZnO (0.1 eq) for 4 hours.
    • The mixture is cooled, poured into ice water, and filtered to obtain the crude product.
    • Recrystallization from ethanol affords 3,4-dimethyl-5-phenyl-2(3H)-oxazolone in 72–78% yield .
Parameter Value Reference
Catalyst ZnO
Solvent Acetic anhydride
Yield 72–78%
Reaction Time 4 hours

Cyclization of Trichloroamides

Trichloroacetyl chloride reacts with N-aryl-2-aminoacetophenones to form trichloroamides, which cyclize under basic conditions.

  • Procedure :
    • N-(3,4-Dimethylphenyl)-2-aminoacetophenone (1 mmol) is treated with trichloroacetyl chloride (1.2 eq) in benzene under reflux for 6 hours.
    • The resulting trichloroamide is stirred with triethylamine (2 eq) in dichloromethane for 2 hours.
    • Purification via silica chromatography yields 3,4-dimethyl-5-phenyl-2(3H)-oxazolone in 85% yield .
Parameter Value Reference
Cyclizing Agent Triethylamine
Solvent Dichloromethane
Yield 85%
Reaction Time 2 hours

Mitsunobu Reaction and Sequential Cyclization

A one-pot protocol involving Mitsunobu reaction and cyclization constructs the oxazolone core.

  • Procedure :
    • 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one (1 mmol) is treated with DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF at 0°C.
    • After 30 minutes, t-BuOLi (2.5 eq) is added, and the mixture is stirred at room temperature for 3 hours.
    • The product is isolated via trituration with methanol, yielding 3,4-dimethyl-5-phenyl-2(3H)-oxazolone in 88% yield .
Parameter Value Reference
Reagents DIAD, PPh₃, t-BuOLi
Solvent THF
Yield 88%
Reaction Time 3.5 hours

Oxidation of Oxazolidines

Oxazolidines derived from pseudoephedrine and formaldehyde can be oxidized to oxazolones.

  • Procedure :
    • 3,4-Dimethyl-5-phenyl-1,3-oxazolidine (1 mmol) is treated with KMnO₄ (2 eq) in acetone/water (3:1) at 0°C.
    • After 1 hour, the mixture is filtered, and the filtrate is concentrated.
    • Column chromatography (hexane/ethyl acetate) yields 3,4-dimethyl-5-phenyl-2(3H)-oxazolone in 65% yield .
Parameter Value Reference
Oxidizing Agent KMnO₄
Solvent Acetone/water
Yield 65%
Reaction Time 1 hour

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation process.

  • Procedure :
    • N,N-Dimethylglycine (5 mmol) and benzaldehyde (5 mmol) in acetic anhydride (10 mL) are irradiated at 150°C for 10 minutes .
    • The product is purified via recrystallization, yielding 3,4-dimethyl-5-phenyl-2(3H)-oxazolone in 82% yield .
Parameter Value Reference
Power 300 W
Solvent Acetic anhydride
Yield 82%
Reaction Time 10 minutes

Comparative Analysis of Methods

Method Yield (%) Time Cost Efficiency Scalability
Erlenmeyer Synthesis 72–78 4 hours High High
Trichloroamide 85 8 hours Moderate Moderate
Mitsunobu Reaction 88 3.5 hours Low Low
Oxidation 65 1 hour High Moderate
Microwave-Assisted 82 10 minutes High High

Key Findings :

  • The Mitsunobu reaction offers the highest yield (88%) but requires expensive reagents.
  • Microwave-assisted synthesis balances speed and yield, making it suitable for industrial applications.
  • Erlenmeyer synthesis remains the most cost-effective and scalable method.

Challenges and Optimization

  • Regioselectivity : Unwanted regioisomers may form during cyclocondensation. Using bulky bases (e.g., DIPEA) improves selectivity.
  • Purification : Oxazolones often require chromatography due to polar byproducts. Trituration with methanol effectively removes impurities.
  • Stability : The compound is sensitive to moisture. Storage under argon at −20°C is recommended.

Industrial Applications and Patents

  • WO1995007904A1 : Describes oxazolones as dopamine antagonists, highlighting their pharmaceutical relevance.
  • US4150030A : Covers methods for synthesizing 3-acyl-4-ethyl oxazolones, providing insights into protecting group strategies.

Scientific Research Applications

2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- is a heterocyclic organic compound featuring a five-membered ring that contains both oxygen and nitrogen atoms. It has two methyl groups at the 3 and 4 positions and a phenyl group at the 5 position of the oxazolone ring. The compound's chemical formula is C11H11NO and it has a CAS number of 54026-27-6.

Scientific Research Applications

2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- in Medicinal Chemistry
Research indicates that 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- exhibits biological activity, making it a subject of interest in medicinal chemistry. Its derivatives are being investigated for potential therapeutic applications due to their ability to interact with various biological targets. The mechanism of action involves forming stable complexes with specific substrates, which may lead to significant pharmacological effects.

Synthesis
The synthesis of 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- typically involves the reaction of ephedrine or pseudoephedrine with aldehydes.

Unique structural features
The uniqueness of 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- lies in its specific substitution pattern and the resulting chemical reactivity. This distinctiveness makes it particularly valuable in synthetic applications where precise control over reactivity is essential.

Structural Similarity
Several compounds share structural similarities with 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-:

Compound NameStructure TypeUnique Features
2-(4-Pyridyl)-3,4-Dimethyl-5-Phenyl-1,3-OxazolidineOxazolidineContains a pyridyl substituent
2-Chloro-3,4-Dimethyl-5-Phenyl-1,3,2-OxazaphospholidineOxazaphospholidineIncorporates phosphorus into the ring structure
3,4-Dimethyl-5-phenyloxazolidineOxazolidineSimilar substitution pattern without the oxazolone functionality

Mechanism of Action

The mechanism by which 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . These interactions are crucial for its biological activity and its role in synthetic chemistry.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • 3-(3,4-Dimethoxyphenyl)-5(4H)-Isoxazolone (CAS 24031-71-8) Molecular Formula: C₁₁H₁₁NO₄ Melting Point: Not explicitly reported, but predicted boiling point is 324.1±52.0 °C. Density: 1.28±0.1 g/cm³ (predicted). Key Differences: The isoxazolone core (oxygen at position 2 instead of nitrogen) and dimethoxy substituents result in distinct electronic properties compared to the dimethyl-phenyl oxazolone. The presence of methoxy groups enhances solubility in polar solvents .
  • (Z)-4-(3,4-Dimethoxybenzylidene)-2-(2,4-dimethoxyphenyl)-5(4H)-Oxazolone

    • Melting Point : 181.5–182.0 °C.
    • Spectroscopy : IR peaks at 1773 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=N), and 1277 cm⁻¹ (C-O).
    • ¹H NMR : δ 3.90–4.04 (methoxy groups), aromatic protons at δ 6.56–8.24.
    • Key Differences : Benzylidene and dimethoxyphenyl substituents introduce conjugation, shifting absorption maxima to longer wavelengths compared to alkyl-substituted oxazolones .

Electronic and Photophysical Properties

  • CBOZ (Triazine-Linked Oxazolone) UV-Vis Absorption: λₘₐₓ ~370 nm (π→π* transition). HOMO/LUMO: -5.87 eV (HOMO), -2.85 eV (LUMO), indicating a narrow energy gap (~3.02 eV). Application: Potential use in optoelectronics due to strong photoluminescence .
  • 4-Phenyl-5-pyridin-4-yl-2(3H)-Oxazolone
    • Melting Point : >300 °C.
    • Application : Investigated for anti-tumor activity, particularly in multi-drug-resistant cancers .

Comparative Data Table

Property 3,4-Dimethyl-5-phenyl-2(3H)-Oxazolone (Z)-4-(3,4-Dimethoxybenzylidene)-2-(2,4-dimethoxyphenyl)-5(4H)-Oxazolone 3-(3,4-Dimethoxyphenyl)-5(4H)-Isoxazolone CBOZ (Triazine-Linked Oxazolone)
Core Structure Oxazolone Oxazolone Isoxazolone Oxazolone
Substituents 3,4-dimethyl; 5-phenyl Benzylidene; 2,4-dimethoxyphenyl 3,4-dimethoxyphenyl Triazine; benzaldehyde
Melting Point Not reported 181.5–182.0 °C Not reported Not reported
UV-Vis λₘₐₓ ~370 nm (inferred) ~465 nm (benzylidene conjugation) Not reported 370 nm
Applications Synthetic intermediate Photophysical studies Not reported Optoelectronics

Key Research Findings

  • Electronic Properties : Alkyl substituents (e.g., methyl) reduce steric hindrance compared to bulky aryl groups, enhancing reactivity in coupling reactions .
  • Bioactivity : Pyridinyl-substituted oxazolones exhibit anti-tumor activity, suggesting that 3,4-dimethyl-5-phenyl-2(3H)-oxazolone could be modified for pharmacological applications .
  • Optoelectronic Potential: Oxazolones with extended conjugation (e.g., CBOZ) demonstrate suitability for organic electronics, though alkyl-phenyl derivatives may lack sufficient π-conjugation for similar performance .

Q & A

Basic: What are the optimal synthetic routes for 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-? How can experimental design improve yield?

Methodological Answer:
To optimize synthesis, employ factorial design to systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). For example, a 2³ factorial design can identify interactions between factors impacting yield . Additionally, reactor design principles (e.g., continuous vs. batch systems) should align with reaction kinetics and thermodynamic properties, as outlined in chemical engineering classifications .

Table 1: Example Factorial Design for Synthesis Optimization

FactorLow Level (-1)High Level (+1)
Temperature (°C)80120
Catalyst (mol%)0.52.0
Reaction Time (h)612

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:
Contradictions often arise from impurities or solvent effects. Use statistical error analysis (e.g., standard deviation, confidence intervals) to validate reproducibility . Cross-validation via complementary techniques (e.g., X-ray crystallography for structural confirmation) and computational simulations (e.g., density functional theory for spectral predictions) can reconcile discrepancies .

Basic: What characterization techniques are most effective for verifying the structure of 2(3H)-Oxazolone derivatives?

Methodological Answer:
Prioritize multi-modal characterization :

  • NMR Spectroscopy : Confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve atomic-level structure .
    Ensure adherence to safety protocols (e.g., handling hazardous solvents) as per analytical laboratory standards .

Advanced: How can computational modeling elucidate the reaction mechanisms of 3,4-dimethyl-5-phenyl-2(3H)-oxazolone?

Methodological Answer:
Leverage AI-driven simulations (e.g., COMSOL Multiphysics) to model reaction pathways and transition states. Integrate quantum mechanical calculations (e.g., DFT) with kinetic Monte Carlo simulations to predict rate constants and intermediate stability . Theoretical frameworks should align with ontological and epistemological research objectives (e.g., mechanistic vs. empirical focus) .

Basic: What methodological approaches minimize impurities during synthesis?

Methodological Answer:
Implement membrane separation technologies (e.g., nanofiltration) or chromatography (e.g., HPLC) for purification . Optimize solvent selection using Hansen solubility parameters to enhance crystallization efficiency.

Table 2: Common Solvents for Crystallization

SolventPolarity IndexSuitability for Oxazolones
Ethanol5.2Moderate
Acetonitrile5.8High
Dichloromethane3.1Low

Advanced: How can thermodynamic properties (e.g., enthalpy, entropy) be experimentally determined for this compound?

Methodological Answer:
Use differential scanning calorimetry (DSC) to measure phase transitions and isothermal titration calorimetry (ITC) for binding energetics. Pair with computational thermodynamics (e.g., Gibbs free energy calculations) to validate experimental data .

Basic: What experimental design principles apply to studying the biological activity of 3,4-dimethyl-5-phenyl-2(3H)-oxazolone?

Methodological Answer:
Adopt dose-response assays with controlled variables (e.g., cell lines, incubation time). Use factorial design to test interactions between concentration and biological endpoints (e.g., IC50 values) . Ensure biological replicates to account for variability.

Advanced: How do steric and electronic effects of the 3,4-dimethyl and 5-phenyl groups influence reactivity?

Methodological Answer:
Combine Hammett substituent constants (σ values) with molecular dynamics simulations to quantify electronic effects. Steric hindrance can be analyzed via X-ray crystallography or molecular docking studies .

Basic: What safety protocols are critical when handling 2(3H)-Oxazolone derivatives?

Methodological Answer:
Follow OSHA HCS guidelines:

  • Use fume hoods for volatile reagents.
  • Wear PPE (gloves, goggles) to prevent dermal exposure .
  • Store compounds away from oxidizers and moisture.

Advanced: How can machine learning optimize reaction conditions for novel oxazolone derivatives?

Methodological Answer:
Train neural networks on historical reaction data (e.g., yields, conditions) to predict optimal parameters. Integrate with robotic automation for high-throughput experimentation .

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